3-Phenylcinnoline-4-carboxylic acid
Overview
Description
3-Phenylcinnoline-4-carboxylic acid is a chemical compound with the linear formula C15H10N2O2 .
Synthesis Analysis
The synthesis of 3-Phenylcinnoline-4-carboxylic acid can be achieved through the Doebner Hydrogen-Transfer Reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 3-Phenylcinnoline-4-carboxylic acid is represented by the linear formula C15H10N2O2 .Chemical Reactions Analysis
3-Phenylcinnoline-4-carboxylic acid undergoes various reactions and forms different derivatives .Physical And Chemical Properties Analysis
3-Phenylcinnoline-4-carboxylic acid has a molecular weight of 250.25 g/mol, a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Organic Synthesis and Chemical Properties : Ames et al. (1969) explored the quaternisation of 3-Phenylcinnoline and its derivatives, leading to the creation of compounds like 1-methyl-3-phenylcinnolinium iodide. This work contributes to the understanding of the chemical properties and potential synthetic applications of 3-Phenylcinnoline derivatives (Ames et al., 1969).
Anticancer Activity : Bhatt et al. (2015) studied amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity against various carcinoma cell lines. They found that some compounds showed significant anticancer activity, suggesting potential applications in cancer treatment (Bhatt et al., 2015).
Material Science and Photoluminescence : Lv et al. (2015) reported on the synthesis and characterization of novel metal-organic frameworks (MOFs) using a carboxylic acid ligand related to 3-Phenylcinnoline-4-carboxylic acid. These MOFs showed interesting structural features and photoluminescent properties, indicating their potential in material science applications (Lv et al., 2015).
Molecular Spectroscopy : Hachuła et al. (2015) conducted a study on carboxylic acids, including 3-Phenylcinnoline-4-carboxylic acid, to understand the nature of inter-hydrogen bond interactions. This research provides insights into the spectral properties of such molecules, which is crucial in the field of molecular spectroscopy (Hachuła et al., 2015).
Fluorophores and Emission Properties : Padalkar and Sekar (2014) synthesized quinoline derivatives, including 3-Phenylcinnoline-4-carboxylic acid, and studied their photophysical behaviors. They observed unique emission properties in different solvents, indicating potential applications in fluorophores and sensing technologies (Padalkar & Sekar, 2014).
Pollen Suppressant Activity : Guilford et al. (1992) synthesized derivatives of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids and evaluated their pollen suppression activity. This study contributes to the understanding of how such compounds can be used in agricultural applications (Guilford et al., 1992).
Antibacterial Activity : Bhatt and Agrawal (2010) synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and tested their antimicrobial activity. They found that these compounds displayed activity against a broad spectrum of microorganisms, suggesting their potential use as antibacterial agents (Bhatt & Agrawal, 2010).
Photocatalytic Properties : Sang and Liu (2014) reported the synthesis of coordination polymers from carboxylic acid derivatives, including 3-Phenylcinnoline-4-carboxylic acid. They explored their photocatalytic properties, which could be applied in environmental remediation and energy conversion (Sang & Liu, 2014).
Mechanism of Action
Target of Action
Cinnoline compounds, to which 3-phenylcinnoline-4-carboxylic acid belongs, are known to exhibit a broad spectrum of pharmacological activities .
Mode of Action
Carboxylic acids, a functional group present in this compound, are known to undergo reactions in the presence of strong acids such as hcl or h2so4 . This reactivity could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The compound’s bioavailability could be influenced by its chemical properties, such as its solubility in organic solvents .
Result of Action
Some cinnoline derivatives have been found to exhibit biological activity , suggesting that 3-Phenylcinnoline-4-carboxylic acid may also have potential biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenylcinnoline-4-carboxylic acid. For instance, the compound’s stability could be affected by temperature, as it has a melting point of 216 °C . Additionally, the compound’s action could be influenced by its interaction with other substances in its environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenylcinnoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHDXUWDLKCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420774 | |
Record name | 3-phenylcinnoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Phenylcinnoline-4-carboxylic acid | |
CAS RN |
10604-21-4 | |
Record name | 3-phenylcinnoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10604-21-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the reactions that 3-Phenylcinnoline-4-carboxylic acid can undergo?
A1: The research paper "3-phenylcinnolines. I. Some reactions and derivatives of 3-phenylcinnoline-4-carboxylic acids" [] investigates various reactions of this compound. This includes the formation of derivatives like esters, acid chlorides, amides, and hydrazides. The study also explores decarboxylation reactions and the conversion of the carboxylic acid group to other functionalities.
Q2: Were there any corrections or additions made to the original research on 3-Phenylcinnoline-4-carboxylic acid?
A2: Yes, the paper titled "Additions and Corrections - 3-Pheylcinnolines. I. Some Reactions and Derivatives of 3-Phenylcinnoline-4-carboxylic Acids." [] suggests that there were subsequent modifications or clarifications made to the initial research findings. Unfortunately, the specific nature of these additions and corrections is not detailed in the provided abstract.
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